2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)
Description
2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a molecular formula of C26H34O5 This compound is characterized by its unique structure, which includes two cyclohexane rings and a trimethoxyphenyl group
Properties
Molecular Formula |
C26H34O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C26H34O7/c1-25(2)10-15(27)22(16(28)11-25)21(23-17(29)12-26(3,4)13-18(23)30)14-8-19(31-5)24(33-7)20(9-14)32-6/h8-9,21-23H,10-13H2,1-7H3 |
InChI Key |
VUXNHPJFTFMXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with a substituted benzaldehyde under basic conditions. The reaction is usually carried out in ethanol with an alkali catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups on the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and interact with cellular receptors. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar compounds to 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:
- 2,2-Dimethylcyclohexane-1,3-dione
- 2,5-Dimethylcyclohexane-1,3-dione
- 2-Benzoyl-5,5-dimethylcyclohexane-1,3-dione These compounds share similar structural features but differ in their substituents and specific chemical properties. The uniqueness of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE lies in its combination of cyclohexane rings and a trimethoxyphenyl group, which imparts distinct chemical and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
